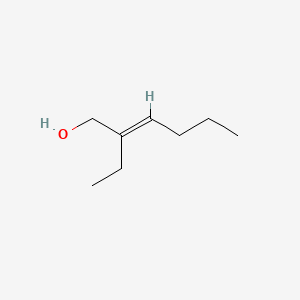
2-Ethylhex-2-enol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhex-2-enol is a colorless liquid with a characteristic odor of water, alcohol, and ether. Its molecular formula is C8H16O, and it has a molecular weight of 128.21 g/mol . This compound is widely used in the chemical industry, primarily as a solvent and an additive due to its good solubility properties .
Vorbereitungsmethoden
2-Ethylhex-2-enol can be synthesized through an alcohol alkylation reaction. One common method involves reacting 2-hexenol with ethylene under basic conditions . The reaction conditions typically include a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of this compound .
In industrial production, the process is scaled up, and the reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
2-Ethylhex-2-enol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, this compound can form 2-ethylhexanal.
Reduction: Reduction of this compound can yield 2-ethylhexanol.
Substitution: This compound can undergo substitution reactions with halogens or other electrophiles to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Ethylhex-2-enol has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 2-ethylhex-2-enol involves its ability to participate in keto-enol tautomerism, a process where the compound interconverts between its keto and enol forms . This tautomerism is catalyzed by both acids and bases, and the enol form is highly reactive, making it useful in various chemical reactions .
Under acidic conditions, the carbonyl oxygen is protonated, followed by the removal of a hydrogen atom from the alpha position to form the enol tautomer . Under basic conditions, the enolate ion is formed, which can then be protonated to yield the enol form .
Vergleich Mit ähnlichen Verbindungen
2-Ethylhex-2-enol can be compared with other similar compounds such as 2-ethylhexanol and 2-hexen-1-ol:
2-Ethylhexanol: This compound is a saturated alcohol with similar solubility properties but lacks the double bond present in this compound.
The uniqueness of this compound lies in its ability to undergo keto-enol tautomerism, which enhances its reactivity and makes it suitable for a wide range of applications in chemical synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
50639-00-4 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(Z)-2-ethylhex-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h6,9H,3-5,7H2,1-2H3/b8-6- |
InChI-Schlüssel |
JSRFYJBJQPGAAA-VURMDHGXSA-N |
SMILES |
CCCC=C(CC)CO |
Isomerische SMILES |
CCC/C=C(/CC)\CO |
Kanonische SMILES |
CCCC=C(CC)CO |
Key on ui other cas no. |
50639-00-4 |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















